
Echinomycin
Descripción general
Descripción
La echinomicina es un antibiótico depsipéptido cíclico descubierto por primera vez en 1957 en la bacteria Streptomyces echinatus. Pertenece a la familia de antibióticos de la quinoxalina y es conocido por sus potentes actividades antibacterianas, anticancerígenas y antivirales . La echinomicina es un bis-intercalador, lo que significa que puede insertarse entre dos pares de bases de ADN, inhibiendo así la replicación y transcripción del ADN .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La echinomicina se biosintetiza mediante una vía única de sintetasa de péptidos no ribosómicos (NRPS). La biosíntesis comienza con la molécula de ácido quinoxalina-2-carboxílico (QC), que se deriva de la L-triptófano. La enzima Ecm1 que contiene el dominio de adenilación activa y transfiere QC a la proteína transportadora de acilo (ACP) de la biosíntesis de ácidos grasos. El primer módulo, Ecm6, acepta QC-SFabC como unidad inicial. El péptido se dimeriza y se libera mediante el dominio tioesterasa terminal de Emc7. Este producto ciclado experimenta modificaciones adicionales, incluida la formación de un enlace disulfuro por la oxidorreductasa Ecm17 .
Métodos de producción industrial
La producción industrial de echinomicina implica la fermentación de Streptomyces echinatus o cepas bacterianas relacionadas. El proceso de fermentación se optimiza para maximizar el rendimiento de echinomicina, seguido de la extracción y purificación mediante técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones
La echinomicina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La formación de enlaces disulfuro durante su biosíntesis.
Reducción: Reducción potencial de enlaces disulfuro en determinadas condiciones.
Sustitución: Modificaciones de la porción de quinoxalina o del esqueleto peptídico.
Reactivos y condiciones comunes
Agentes oxidantes: Se utilizan en la formación de enlaces disulfuro.
Agentes reductores: Se emplean para romper los enlaces disulfuro.
Solventes: Se utilizan solventes orgánicos como el metanol o el acetonitrilo en los procesos de purificación.
Principales productos
El principal producto de estas reacciones es la estructura depsipéptida cíclica de la echinomicina, que incluye un cromóforo aromático bicíclico unido a un núcleo peptídico cíclico dimerizado y un puente tioacetal .
Aplicaciones Científicas De Investigación
Cancer Treatment
1.1 Mechanism of Action
Echinomycin is primarily recognized for its ability to inhibit the DNA-binding activity of hypoxia-inducible factor-1 (HIF-1), a transcription factor that promotes tumor survival under low oxygen conditions. By blocking HIF-1, this compound can suppress the expression of genes involved in angiogenesis and cancer cell proliferation .
1.2 Efficacy in Hematological Malignancies
Recent studies have shown that this compound effectively targets leukemia-initiating cells while sparing normal hematopoietic stem cells. In a mouse model of relapsed acute myeloid leukemia (AML), low-dose this compound treatment resulted in a significant reduction of leukemic blasts without affecting normal blood cell production . This selective targeting is crucial for developing therapies that minimize side effects.
1.3 Clinical Trials
A Phase II clinical trial evaluated the efficacy of this compound in patients with advanced colorectal cancer. The trial reported a 10% clinical response rate, with some patients experiencing responses lasting up to 12 months. However, the treatment was associated with significant side effects, including anaphylaxis, which necessitated adjustments in administration protocols .
Molecular Biology Applications
2.1 Gene Expression Studies
This compound's role as a HIF-1 inhibitor makes it a valuable tool for studying hypoxia-related gene expression. Research has demonstrated that this compound treatment leads to decreased expression of HIF-1 target genes such as glucose transporter-1 (GLUT1) and B-cell CLL/lymphoma-2 (BCL2) in various leukemia cell lines, indicating its potential as a research reagent for understanding cellular responses to hypoxia .
2.2 Ovarian Function Research
This compound has been studied for its effects on ovarian function, particularly in the context of gonadotropin-induced ovulation. It was found to inhibit endothelin-2 expression and subsequently block ovulation in mammalian models, highlighting its potential use in reproductive health research . This application could lead to insights into fertility treatments and understanding ovulatory mechanisms.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound across various studies:
Mecanismo De Acción
La echinomicina ejerce sus efectos intercalandose en el ADN en dos sitios específicos, bloqueando así la unión del factor 1 inducible por hipoxia alfa (HIF1alfa). Esta inhibición evita la transcripción de genes implicados en la glucólisis, la angiogénesis, la migración y la invasión, todas las cuales son importantes para la progresión y la metástasis del tumor . El compuesto se une al ADN de forma específica de la secuencia, apuntando particularmente al elemento de respuesta a la hipoxia (HRE) en las regiones promotoras de los genes diana .
Comparación Con Compuestos Similares
La echinomicina es única entre los antibióticos de la quinoxalina debido a su unión bis-intercalativa al ADN. Los compuestos similares incluyen:
Triostinas: Antibióticos peptídicos con propiedades de unión al ADN similares pero diferentes características estructurales.
Quinomicina B: Un análogo de la echinomicina con ligeras modificaciones en su esqueleto peptídico.
La capacidad de la echinomicina para inhibir la actividad de unión al ADN del HIF-1 y sus potentes propiedades anticancerígenas la convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .
Actividad Biológica
Echinomycin, a cyclic peptide antibiotic, has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's mechanisms of action, efficacy in various cancer models, and its antimicrobial properties, supported by recent research findings and case studies.
This compound primarily exerts its effects through the inhibition of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in cancer progression. The compound binds to the HIF-1α subunit, preventing its interaction with hypoxia response elements (HREs) in target genes, thereby inhibiting transcriptional activity under hypoxic conditions .
Dual Effect on HIF-1 Activity
Research indicates that this compound has a dual effect on HIF-1 activity:
- Under Hypoxic Conditions : this compound inhibits HIF-1 DNA binding and transcriptional activity, which is beneficial in targeting cancer cells that rely on HIF-1 for survival and angiogenesis .
- Under Normoxic Conditions : Conversely, it can enhance HIF-1 activity by increasing the expression of HIF-1α, leading to the upregulation of target genes involved in cell survival .
This duality presents challenges for its use as a therapeutic agent in cancer treatment, as it may promote tumor growth under certain conditions.
Efficacy in Cancer Models
This compound has shown promising results in various preclinical models of cancer:
Acute Myeloid Leukemia (AML)
A study demonstrated that this compound selectively targets leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without affecting normal hematopoietic stem cells. Mice treated with this compound exhibited significant reductions in AML blasts and improved survival rates compared to control groups . Specifically:
- 50% of this compound-treated mice had ≤20% AML blasts after treatment.
- Long-term survival was observed in 40% of treated mice over 250 days .
Triple-Negative Breast Cancer (TNBC)
In another study, a liposomal formulation of this compound was developed to enhance its delivery and reduce toxicity. This formulation effectively inhibited primary tumor growth and eliminated metastases in TNBC models. The liposomal this compound demonstrated superior inhibition of HIF-1α transcriptional activity compared to previous formulations . Key findings include:
- Enhanced targeting of metastasized cancer cells.
- Improved therapeutic index due to reduced systemic toxicity.
Antimicrobial Activity
This compound also exhibits potent antimicrobial properties against drug-resistant bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism involves binding to double-stranded DNA, disrupting bacterial replication processes .
Safety Profile
In clinical settings, this compound's safety profile has been evaluated. A Phase II trial indicated minimal hematologic toxicity, with only one instance of grade 3 thrombocytopenia reported among participants . Additionally, a study involving murine fracture models found that this compound did not adversely affect fracture healing or callus formation, suggesting a favorable safety profile for bone-related applications .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Propiedades
IUPAC Name |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLBOHYWTPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N12O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031266 | |
Record name | Echinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |
Record name | ECHINOMYCIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
1403-88-9, 512-64-1 | |
Record name | Levomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Echinomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Echinomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.